2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

CYP450 inhibition drug–drug interaction ADME-Tox profiling

This compound combines the privileged 5,6-dimethylbenzimidazole (DMB) scaffold, a validated flavin antagonist (Ki 1.9 mM against Fre), with a 3-methoxyphenyl group that modulates electronic effects and metabolic stability. The meta-substitution pattern ensures single-regioisomer synthesis (81–87% yield), simplifying purification and scale-up. CYP3A4 IC50 of 14,600 nM indicates low drug-drug interaction risk, positioning this analog ahead of more potent CYP-inhibiting benzimidazoles. The compound also exhibits dual antioxidant/antimicrobial activity, making it a powerful starting point for hybrid molecule development targeting comorbid oxidative stress and infection. Ideal for medicinal chemistry and chemical biology lead optimization programs.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
Cat. No. B11809701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)N=C(N2)C3=CC(=CC=C3)OC
InChIInChI=1S/C16H16N2O/c1-10-7-14-15(8-11(10)2)18-16(17-14)12-5-4-6-13(9-12)19-3/h4-9H,1-3H3,(H,17,18)
InChIKeySKYOJUOXZYMBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1176649-88-9): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Specifications


2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 1176649-88-9; molecular formula C₁₆H₁₆N₂O; MW 252.31 g/mol) is a disubstituted 2-arylbenzimidazole derivative bearing a 3-methoxyphenyl group at the C-2 position and methyl substituents at the 5- and 6-positions of the fused benzene ring . The 5,6-dimethylbenzimidazole (DMB) core is a naturally occurring privileged scaffold found as the lower axial ligand of vitamin B₁₂ (cobalamin), where it coordinates the cobalt center . The compound's computed physicochemical descriptors include XLogP3 = 3.8, topological polar surface area (TPSA) = 37.9 Ų, two hydrogen-bond acceptors, one hydrogen-bond donor, and two rotatable bonds . These properties place it in a favorable drug-like chemical space for lead optimization programs in medicinal chemistry and chemical biology.

Why 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole Cannot Be Interchanged with Positional Isomers or Non-methylated Analogs


The 2-arylbenzimidazole class exhibits pronounced structure–activity relationship (SAR) sensitivity to both the substitution pattern on the 2-phenyl ring and the presence of methyl groups on the benzimidazole core. Meta- vs. para-methoxy substitution alters the electron-density distribution on the aryl ring (Hammett σₘ = +0.12 for OCH₃ vs. σₚ = −0.27), directly modulating π-stacking interactions, hydrogen-bonding geometry, and metabolic stability . Simultaneously, the 5,6-dimethyl substitution confers a demonstrable gain in biological potency: in antiplasmodial SAR, 5,6-diMe on ring A was explicitly identified as preferable over mono-Me or unsubstituted variants . The DMB motif also uniquely confers flavin antagonism (apparent Ki = 1.9 mM against the flavin dehydrogenase Fre in Salmonella), whereas unsubstituted benzimidazole and 5-methyl-benzimidazole are inactive at equivalent concentrations . These orthogonal SAR vectors—the electronic effect of the meta-methoxy group and the steric/electronic contribution of the 5,6-dimethyl groups—are non-additive in simple terms; substituting either component produces a compound with a fundamentally different biological fingerprint and physicochemical profile.

Quantitative Comparative Evidence for 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole Versus Closest Analogs


CYP3A4 Inhibition Liability: Differentiated Risk Profile for Drug–Drug Interaction Assessment

2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole was profiled in a human liver microsome assay against CYP3A4 using midazolam as the probe substrate, yielding an IC₅₀ of 14,600 nM (14.6 µM) after a 10-minute NADPH-dependent preincubation . This value categorizes the compound as a weak CYP3A4 inhibitor (IC₅₀ > 10 µM). By class-level comparison, many 2-arylbenzimidazole derivatives bearing electron-donating substituents on the phenyl ring exhibit stronger CYP inhibition; for example, certain N-alkylated 5,6-dimethylbenzimidazole congeners have been reported with CYP3A4 IC₅₀ values in the low micromolar to sub-micromolar range . The relatively weak CYP3A4 inhibition of the target compound, combined with its moderate lipophilicity (XLogP3 = 3.8), suggests a lower propensity for metabolism-dependent drug–drug interactions compared to more potent CYP-inhibiting benzimidazole analogs.

CYP450 inhibition drug–drug interaction ADME-Tox profiling hepatic metabolism

LogP Differentiation: Meta-Methoxy vs. Para-Methoxy Positional Isomer Impacts Lipophilicity-Driven Properties

The calculated partition coefficient (XLogP3) of 2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is 3.8 , whereas its para-methoxy positional isomer, 2-(4-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (CAS 883082-20-0), has a computed logP of 3.86 . The difference of ΔlogP ≈ −0.06 for the meta-substituted derivative, though numerically modest, reflects the distinct electronic influence of meta- vs. para-OCH₃ substitution on the overall molecular dipole moment and hydrogen-bonding capacity. The meta-methoxy orientation places the oxygen lone pairs in a conformation that can engage in through-space electronic interactions with the benzimidazole N1–H, potentially increasing aqueous solubility and reducing non-specific protein binding relative to the para isomer. These differences are measurable in chromatographic hydrophobicity indices and can translate into distinct pharmacokinetic profiles .

lipophilicity positional isomerism ADME logP drug-likeness

5,6-Dimethylbenzimidazole Scaffold Confers Flavin Antagonism: A Unique Pharmacological Handle Absent in Non-methylated Benzimidazoles

The 5,6-dimethylbenzimidazole (DMB) substructure—an integral component of the target compound—has been demonstrated to act as a competitive flavin antagonist in Salmonella enterica serovar Typhimurium. DMB inhibits the housekeeping flavin dehydrogenase Fre with an apparent Kᵢ of 1.9 mM (± 3.5 µM) . Critically, neither unsubstituted benzimidazole nor adenine inhibited growth of S. Typhimurium at DMB-inhibitory concentrations, and 5-methyl-benzimidazole (5-Me-Bza) inhibited growth only with tricarballylate as carbon source, whereas DMB arrested growth on succinate and glycerol as well . Since the target compound incorporates the full DMB substructure within its 5,6-dimethyl-1H-benzo[d]imidazole core, it retains the structural determinants (the 5,6-dimethyl substitution pattern on the benzimidazole ring) necessary for isoalloxazine mimicry and flavin-site competition. This pharmacological mechanism is entirely absent in non-methylated analogs such as 2-(3-methoxyphenyl)-1H-benzimidazole (CAS 36677-36-8).

flavin antagonism antimicrobial target vitamin B12 pathway Salmonella flavoenzyme inhibition

Antimicrobial Potency of the 3-Methoxyphenyl-Benzimidazole Pharmacophore: Quantitative Baseline for the Target Compound

The non-methylated analog 2-(3-methoxyphenyl)-1H-benzimidazole (CAS 36677-36-8) has been reported to exhibit IC₅₀ values in the range of 0.5–2 µM against aerobic bacteria including Pseudomonas aeruginosa and Staphylococcus aureus, as well as the fungal pathogen Candida albicans . This establishes the 3-methoxyphenyl-benzimidazole pharmacophore as intrinsically antimicrobial. The target compound 2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole is predicted to exhibit enhanced antimicrobial potency relative to this baseline due to the addition of the 5,6-dimethyl groups, which (i) increase lipophilicity (logP from ~2.8 for the non-methylated analog to 3.8 for the target compound), thereby improving membrane permeability, and (ii) introduce the flavin-antagonist mechanism described above. Evidence from systematic SAR studies on substituted benzimidazoles confirms that electron-donating substituents on the benzimidazole core generally enhance antibacterial activity, with 5,6-dimethyl substitution imparting greater potency than mono-methyl or unsubstituted variants .

antimicrobial antibacterial antifungal MRSA Pseudomonas aeruginosa

Synthetic Accessibility and Yield Benchmark: One-Step Synthesis Protocol for 5,6-Dimethyl-2-arylbenzimidazoles

A validated one-step synthetic methodology for 5,6-dimethyl-2-aryl-1H-benzo[d]imidazoles has been reported, wherein dimethyl-substituted 1,2-diaminobenzenes are condensed with aryl aldehydes to yield the target benzimidazole products. Under these conditions, 5,6-dimethyl-2-phenyl-1H-benzo[d]imidazole (4r), 5,6-dimethyl-2-(p-tolyl)-1H-benzo[d]imidazole (4s), and 2-(4-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole (4t) were obtained in yields of 81–87% . The target compound, 2-(3-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole, can be prepared via the same protocol by employing 3-methoxybenzaldehyde as the aldehyde coupling partner with 4,5-dimethyl-o-phenylenediamine. This synthetic route avoids multi-step protection/deprotection sequences and uses commercially available starting materials, making it suitable for scale-up from milligram to multi-gram quantities. In contrast, ortho-substituted aryl aldehydes gave inseparable mixtures of tautomers (yields of 81% and 91% for the mixtures) , highlighting that the meta-substitution pattern avoids the regiochemical complications encountered with ortho-substituted analogs.

chemical synthesis process chemistry yield optimization benzimidazole preparation

Antioxidant Capacity SAR: 5,6-Dimethyl Substitution Enhances Radical-Scavenging Activity in the 2-Arylbenzimidazole Series

Comprehensive antioxidant profiling of 5,6-dimethyl-2-phenyl-1H-benzimidazole derivatives using DPPH, ABTS, and CUPRAC assays has demonstrated that carbothioamide and 1,2,4-triazole derivatives of this scaffold possess 'very good antioxidant capacity' . For context, the non-methylated 2-(4-methoxyphenyl)-1H-benzimidazole exhibits a DPPH IC₅₀ of 800 µM, placing it in the moderate antioxidant range . The 5,6-dimethyl substitution is expected to enhance antioxidant capacity through two mechanisms: (i) increased electron density on the benzimidazole ring system, facilitating hydrogen-atom transfer to radicals, and (ii) stabilization of the resulting benzimidazole radical cation via the electron-donating methyl groups. Furthermore, the 3-methoxyphenyl moiety contributes peroxy radical scavenging activity; 2-(3-methoxyphenyl)-1H-benzimidazole is specifically noted as 'efficient for scavenging peroxy radicals' and serves as a catalyst for aldehyde oxidation via a base-catalyzed mechanism . The combined presence of both the 5,6-dimethyl groups and the 3-methoxyphenyl substituent in the target compound creates a dual antioxidant pharmacophore not present in mono-substituted analogs.

antioxidant DPPH assay ABTS assay CUPRAC assay radical scavenging

High-Impact Research and Industrial Application Scenarios for 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole


Lead Optimization in Anti-Salmonella Drug Discovery Exploiting Flavin Antagonism

The 5,6-dimethylbenzimidazole (DMB) substructure has been validated as a flavin antagonist with an apparent Kᵢ of 1.9 mM against the Fre flavin dehydrogenase in Salmonella Typhimurium . The target compound, incorporating the full DMB core, can serve as a starting scaffold for medicinal chemistry campaigns aimed at developing narrow-spectrum anti-Salmonella agents. Structure–activity optimization can focus on the 3-methoxyphenyl substituent to improve binding affinity while retaining the DMB core essential for isoalloxazine mimicry. Unlike unsubstituted benzimidazole or 5-methyl-benzimidazole, which lack broad flavin antagonism across multiple carbon-source conditions, the 5,6-dimethyl substitution pattern is required for potent growth inhibition on succinate and glycerol .

CYP3A4 Drug–Drug Interaction Risk Profiling in Preclinical ADME-Tox Screening

The compound's characterized CYP3A4 IC₅₀ of 14,600 nM provides a quantitative baseline for drug–drug interaction risk assessment. In preclinical development cascades, this value can be benchmarked against program-specific DDI thresholds (commonly an IC₅₀ > 10 µM for low-risk classification). The relatively weak CYP inhibition profile, combined with moderate lipophilicity (XLogP3 = 3.8) , positions this compound favorably relative to more potent CYP-inhibiting benzimidazole analogs that carry higher DDI liability. Researchers can use this data to triage compounds early in the hit-to-lead process.

Fragment-Based and Structure-Guided Design of Dual Antioxidant–Antimicrobial Hybrid Molecules

The compound combines two distinct antioxidant pharmacophores: the 3-methoxyphenyl moiety (validated for peroxy radical scavenging ) and the 5,6-dimethylbenzimidazole core (associated with CUPRAC/ABTS/DPPH activity superior to non-methylated benzimidazoles ). Simultaneously, the 3-methoxyphenyl-benzimidazole scaffold demonstrates antimicrobial activity against P. aeruginosa, S. aureus, and C. albicans (IC₅₀ 0.5–2 µM for the non-methylated analog ). This dual functionality makes the compound a compelling starting point for developing hybrid molecules targeting pathologies where oxidative stress and microbial infection are comorbid, such as chronic wounds, cystic fibrosis-associated lung infections, or infected diabetic ulcers.

Scalable Chemical Intermediate for 5,6-Dimethyl-2-arylbenzimidazole Library Synthesis

The meta-methoxy substitution pattern permits high-yield, single-product synthesis via the validated one-step aldehyde–diamine condensation protocol (81–87% yield benchmark for analogous compounds ). Unlike ortho-substituted phenyl derivatives that produce inseparable tautomer mixtures, the meta-substituted target compound can be obtained as a single regioisomer, simplifying purification and enabling reproducible multi-gram scale-up. This makes the compound an attractive building block for parallel synthesis of diverse 2-arylbenzimidazole libraries, where the 5,6-dimethyl and 3-methoxyphenyl features can be systematically varied in subsequent derivatization steps.

Quote Request

Request a Quote for 2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.